molecular formula C27H25N2O4PS B3008814 4-nitro-N-(tribenzylphosphoranylidene)benzenesulfonamide CAS No. 324058-06-2

4-nitro-N-(tribenzylphosphoranylidene)benzenesulfonamide

Cat. No.: B3008814
CAS No.: 324058-06-2
M. Wt: 504.54
InChI Key: GZDIVNWCVKQEKP-UHFFFAOYSA-N
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Description

4-nitro-N-(tribenzylphosphoranylidene)benzenesulfonamide is a useful research compound. Its molecular formula is C27H25N2O4PS and its molecular weight is 504.54. The purity is usually 95%.
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Scientific Research Applications

Application in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, prepared from various immobilized primary amines and nitrobenzenesulfonyl chloride, are key intermediates in chemical transformations, including unusual rearrangements to yield diverse privileged scaffolds. These compounds, including 4-nitrobenzenesulfonamides, have been extensively used in solid-phase synthesis applications (Fülöpová & Soural, 2015).

Antifungal Applications

Derivatives of benzenesulfonamide, including 4-nitro variants, have shown potent antifungal activity against Aspergillus niger and Aspergillus flavus. These compounds' synthesis and structure-activity relationship (SAR) trends highlight their potential in antifungal applications (Gupta & Halve, 2015).

Spectroscopic and Antimicrobial Characterization

4-Nitrobenzenesulfonamide derivatives have been characterized for antimicrobial activity and investigated through spectroscopic techniques. These compounds’ molecular geometry and theoretical analyses underline their potential in antimicrobial applications (Demircioğlu et al., 2018).

Structural and Quantum Theory Studies

Studies on cocrystals of 4-nitropyridine N-oxide with benzenesulfonamide derivatives, such as 4-nitrobenzenesulfonamide, reveal insights into hydrogen-bonding synthon formation. These studies contribute to a better understanding of molecular interactions and complex formation in crystalline structures (Wzgarda-Raj et al., 2022).

Properties

IUPAC Name

4-nitro-N-(tribenzyl-λ5-phosphanylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N2O4PS/c30-29(31)26-16-18-27(19-17-26)35(32,33)28-34(20-23-10-4-1-5-11-23,21-24-12-6-2-7-13-24)22-25-14-8-3-9-15-25/h1-19H,20-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDIVNWCVKQEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CP(=NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N2O4PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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